![molecular formula C7H7Cl2O3P B186471 2,6-Dichlorobenzylphosphonic acid CAS No. 80395-10-4](/img/structure/B186471.png)
2,6-Dichlorobenzylphosphonic acid
Overview
Description
2,6-Dichlorobenzylphosphonic acid is a chemical compound . It has a molecular formula of C7H7Cl2O3P and an average mass of 241.008 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzylphosphonic acid consists of a benzene ring with two chlorine atoms and a phosphonic acid group attached to it .Scientific Research Applications
Phosphonic Acid Synthesis and Utility
Phosphonic acids, including compounds like 2,6-Dichlorobenzylphosphonic acid, have been extensively studied due to their wide range of applications in scientific research. These compounds are employed for their bioactive properties, bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, and in analytical purposes among others. The synthesis of phosphonic acids is a crucial aspect for various research projects across chemistry, biology, and physics. Different methods are used for the synthesis of phosphonic acids, including the dealkylation of dialkyl phosphonates under acidic conditions or using specific procedures like the McKenna method (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Functionalization and Polymer Synthesis
The ability of phosphonic acids to interact and bind with various materials has led to their use in functionalizing polymers. For instance, phenylphosphonic acid has been used to functionalize poly[aryloxyphosphazenes], which are considered as candidates for proton-conducting membranes in fuel cells. This process involves the reaction of diphenyl chlorophosphate with lithio-functionalized aryloxyphosphazenes, followed by specific treatments to yield the desired functionalized polymer (Allcock, Hofmann, Ambler, & Morford, 2002).
Radical Polymerization and Adhesive Applications
Phosphonic acids also play a significant role in the synthesis of hydrolytically stable phosphonic acid monomers, which demonstrate unique behavior during radical polymerization in water. These monomers are crucial for producing polymers with specific properties and have been explored for their adhesive properties. The structure of these monomers is characterized by specific spectroscopy methods, and their ability to dissolve well in water while being hydrolytically stable makes them ideal for various applications (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dichlorophenyl)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHQOFUDIOVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CP(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365282 | |
Record name | 2,6-dichlorobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzylphosphonic acid | |
CAS RN |
80395-10-4 | |
Record name | 2,6-dichlorobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.